3-(Bromomethyl)-1-(methylsulfanyl)hexane
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Overview
Description
3-(Bromomethyl)-1-(methylsulfanyl)hexane is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromomethyl)-1-(methylsulfanyl)hexane typically involves the bromomethylation of thiols. One efficient method utilizes paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve the bromomethylation of thiols . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the bromomethylation of thiols using similar reagents and conditions as described above. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-1-(methylsulfanyl)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the methylsulfanyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexane derivatives can be formed.
Oxidation Products: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Scientific Research Applications
3-(Bromomethyl)-1-(methylsulfanyl)hexane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific functional groups for biological activity.
Material Science: It may be utilized in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(methylsulfanyl)hexane primarily involves its reactivity due to the presence of the bromomethyl and methylsulfanyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Comparison with Similar Compounds
3-(Bromomethyl)-2,2,4-trimethylhexane: This compound also contains a bromomethyl group but differs in the substitution pattern on the hexane backbone.
Bromomethyl methyl ether: Another compound with a bromomethyl group, but with different functional groups attached to the carbon backbone.
Properties
Molecular Formula |
C8H17BrS |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17BrS/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
KGDLZBQJLWUXJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCSC)CBr |
Origin of Product |
United States |
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